Product packaging for N,N'-Di(1-naphthyl)-4,4'-benzidine(Cat. No.:CAS No. 152670-41-2)

N,N'-Di(1-naphthyl)-4,4'-benzidine

Cat. No.: B119102
CAS No.: 152670-41-2
M. Wt: 436.5 g/mol
InChI Key: SZDXPEWZZGNIBB-UHFFFAOYSA-N
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Description

Significance of NPB as a Core Organic Semiconductor Material

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPB, is widely recognized for its exceptional hole transport capabilities, making it an indispensable material in the fabrication of organic electronic devices. ossila.comchemicalbook.com Its primary role is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in devices like OLEDs. This function is crucial for achieving high efficiency and brightness in these devices.

The significance of NPB stems from a combination of favorable electronic and physical properties. It possesses a suitable Highest Occupied Molecular Orbital (HOMO) energy level, which allows for efficient hole injection from common transparent conductive oxides like indium tin oxide (ITO). skku.edu Furthermore, its high hole mobility ensures that these charges are effectively transported through the material.

One of the key advantages of NPB is its high glass transition temperature (Tg) of around 95°C to 98°C. ossila.comchemicalbook.comresearchgate.net This thermal stability is critical for the longevity and reliability of organic electronic devices, as it helps to maintain the morphological integrity of the thin films under operational stress and at elevated temperatures. researchgate.net The amorphous nature of NPB films, which is preserved due to its high Tg, prevents crystallization that could lead to device failure.

Historical Context of Benzidine (B372746) Derivatives in Organic Electronics

The use of benzidine derivatives in organic electronics has a rich history. Benzidine, or 1,1'-biphenyl-4,4'-diamine, is an aromatic amine that has been known for its electroactive properties for a long time. wikipedia.org Historically, benzidine and its related compounds were utilized in the synthesis of dyes, such as Congo red. wikipedia.org

In the realm of organic electronics, the exploration of benzidine derivatives as charge-transporting materials began with the need for stable and efficient components in early organic electroluminescent devices. Scientists discovered that tetraarylbenzidines, a class of compounds to which NPB belongs, exhibit excellent hole-transporting characteristics. google.com These molecules could be readily synthesized and purified, and their chemical structure could be modified to tune their electronic properties. The development of these materials was a significant step forward from earlier, less stable organic materials. The rigid, planar structure of the biphenyl (B1667301) core in benzidine derivatives provides a good foundation for charge transport, while the aryl substituents can be altered to enhance properties like solubility and film-forming ability.

Evolution of NPB as a Benchmark Hole-Transport Material

NPB emerged as a benchmark hole-transport material (HTM) due to its superior performance and reliability compared to earlier benzidine derivatives. alfachemic.com Its development was a result of systematic molecular engineering aimed at improving the properties of first-generation HTMs. The introduction of the naphthyl groups in NPB was a key innovation that led to its enhanced thermal stability and excellent hole-transporting characteristics. ossila.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H24N2 B119102 N,N'-Di(1-naphthyl)-4,4'-benzidine CAS No. 152670-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[4-(naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2/c1-3-11-29-25(7-1)9-5-13-31(29)33-27-19-15-23(16-20-27)24-17-21-28(22-18-24)34-32-14-6-10-26-8-2-4-12-30(26)32/h1-22,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDXPEWZZGNIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596869
Record name N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152670-41-2
Record name N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Advanced Synthetic Routes for N,n Di 1 Naphthyl 4,4 Benzidine

Established Laboratory-Scale Synthetic Approaches

The most prominent and contemporary method for synthesizing NPB and its analogues is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope, largely replacing harsher, classical methods like the Ullmann condensation. wikipedia.orgresearchgate.net The Ullmann reaction, which typically requires high temperatures and copper-based reagents, represents an older but still viable approach. researchgate.netgoogle.com The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination to form the desired C-N bond. libretexts.org

The synthesis of NPB via Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide. The specific reactants are typically benzidine (B372746) or a 4,4'-dihalobiphenyl and two equivalents of 1-naphthylamine (B1663977).

Stoichiometry, the quantitative relationship between reactants and products, is a critical factor. pressbooks.pub To ensure the complete conversion of the benzidine derivative, a slight excess of the 1-naphthylamine is often used. The precise ratio of reactants is calculated to identify the limiting reactant, which is the substance that will be completely consumed first and thus determines the maximum (theoretical) yield of the reaction. youtube.comuccs.edu

Table 1: Reactants for NPB Synthesis via Buchwald-Hartwig Amination

Reactant AReactant BRoleTypical Stoichiometric Ratio (A:B)
4,4'-Diiodobenzidine1-NaphthylamineAryl HalideAmine Source
Benzidine1-IodonaphthaleneAmine SourceAryl Halide

Note: The table presents illustrative examples of reactant pairings.

The success of the Buchwald-Hartwig amination hinges on a carefully selected catalytic system and optimized reaction conditions. The system is composed of a palladium source, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is a precatalyst that is reduced in situ to the active Pd(0) species. libretexts.org The ligand, a sterically bulky electron-rich phosphine like XPhos or SPhos, stabilizes the palladium center and facilitates the key steps of the catalytic cycle. beilstein-journals.orgrsc.org A strong, non-nucleophilic base is required to deprotonate the amine, enabling its coordination to the palladium complex. beilstein-journals.org Microwave irradiation has been shown to significantly accelerate these reactions, reducing times from hours to minutes while often improving yields. beilstein-journals.org

Table 2: Typical Buchwald-Hartwig Reaction Parameters for NPB Synthesis

ParameterConditionPurpose
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Palladium Source
Ligand XPhos, SPhos, JohnPhosStabilizes Pd, facilitates reaction
Base Sodium tert-butoxide (NaOtBu)Deprotonates amine
Solvent Toluene, 1,4-Dioxane (B91453)Dissolves reactants, facilitates heat transfer
Temperature 80 - 110 °CProvides energy to overcome activation barrier
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of catalyst and reactants

The choice of solvent is crucial as it affects reactant solubility, reaction rate, and the ease of product purification. nih.gov For Buchwald-Hartwig aminations, anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are among the most commonly used due to their ability to dissolve the aromatic reactants and their suitable boiling points for thermal reactions. libretexts.orgrsc.org

Optimizing the solvent system involves screening various candidates to find the ideal balance between reaction efficiency and product isolation. For instance, while a solvent might provide a high reaction rate, it could also lead to the formation of soluble byproducts that complicate purification. The goal is to select a solvent that maximizes the yield of the desired product while minimizing impurities, thereby simplifying downstream processing. rochester.edu

Sustainable Synthesis and Green Chemistry Principles

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for compounds like NPB. A key focus is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. researchgate.net Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as viable alternatives. researchgate.net Another strategy involves performing reactions under solvent-free conditions, where neat reactants are heated together, eliminating solvent waste entirely. researchgate.netorientjchem.org

Catalyst efficiency is another area of focus. The development of highly active palladium catalysts allows for significantly lower catalyst loadings, reducing the amount of precious metal required and minimizing residual metal contamination in the final product. mdpi.com Furthermore, the frontier of green catalysis includes the use of palladium nanoparticles supported on biopolymers or synthesized via biotechnological methods, which can offer enhanced stability, reusability, and a more sustainable lifecycle. mdpi.comnih.gov Using water as a reaction solvent, when possible, represents a significant step towards a truly green process. mdpi.com

Advanced Purification Techniques for Electronic Grade NPB

For applications in organic electronics, such as in Organic Light Emitting Diodes (OLEDs), the purity of NPB is paramount. Trace impurities can act as charge traps or quenching sites, severely degrading device performance and lifespan. Therefore, advanced purification techniques are required to achieve electronic-grade material, often with purities exceeding 98.0%. fishersci.com

Sublimation is the gold standard for purifying organic electronic materials like NPB. calpaclab.com This process involves heating the crude material under a high vacuum. At a specific temperature and pressure, the NPB transitions directly from a solid to a gas (sublimes), leaving behind non-volatile inorganic salts and other organic impurities. researchgate.net The gaseous NPB then travels to a cooler surface within the apparatus, where it deposits (re-sublimates) as a highly purified crystalline solid. google.com This technique is exceptionally effective at removing impurities with different vapor pressures, yielding a product of ultra-high purity suitable for demanding electronic applications. fishersci.com

Table 3: Sublimation Parameters for NPB Purification

ParameterValuePurpose
Purity (Post-Sublimation) >98.0%Electronic Grade Standard
Melting Point ~281 °CPurity Indicator
Physical Form Crystalline PowderFinal Product Form
Process Gradient Sublimation under High VacuumSeparation based on vapor pressure

Alternative Purification Strategies for Scalability

The performance of organic electronic devices is critically dependent on the purity of the constituent materials. For hole transport materials like N,N'-Di(1-naphthyl)-4,4'-benzidine (NPB), even trace impurities can act as charge traps, leading to diminished device efficiency and operational stability. While laboratory-scale purification often relies on standard techniques like column chromatography and recrystallization, achieving high purity on a larger, industrial scale necessitates alternative strategies that are both efficient and cost-effective.

Thermal Gradient Sublimation is a cornerstone technique for the purification of organic semiconductors. This method involves heating the crude material under high vacuum, causing it to sublime. The vapor then travels along a temperature gradient, and the compound condenses in a cooler zone, leaving less volatile impurities behind. More volatile impurities are removed by the vacuum system. This technique is highly effective for achieving the electronic-grade purity (often >99.9%) required for applications like organic light-emitting diodes (OLEDs). oup.com Commercial suppliers of high-purity NPB frequently list it as "purified by sublimation," underscoring the importance of this method. fishersci.catcichemicals.comfishersci.ca

Zone Refining is another powerful technique for attaining ultra-high purity in crystalline solids. In this process, a narrow molten zone is moved slowly along a solid ingot of the material. Impurities, which are typically more soluble in the molten phase than in the solid, concentrate in the molten zone and are swept to one end of the ingot. This end is then discarded, leaving a highly purified material. Zone refining is particularly suitable for producing materials with exceptional purity, a key consideration for high-performance electronic devices. oup.com

Solution-Based Purification Methods , such as recrystallization , can also be optimized for scalability. The success of recrystallization hinges on the selection of an appropriate solvent system where the solubility of NPB is high at elevated temperatures and low at cooler temperatures, while impurities remain in solution. masterorganicchemistry.com For large-scale operations, this requires careful solvent screening and process control to ensure high yield and purity. masterorganicchemistry.com While perhaps less effective at removing certain types of impurities compared to sublimation, it can be a more cost-effective initial purification step.

The choice of purification strategy is often a multi-step process, combining techniques to target different types of impurities. For instance, an initial purification by large-scale recrystallization might be followed by a final polishing step using thermal gradient sublimation to achieve the requisite purity for demanding electronic applications. The scalability of these processes is a critical factor in the commercial viability of organic electronic devices.

Isotopic Labeling and Deuteration Strategies for Mechanistic Studies

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms and understanding degradation pathways in organic electronic materials. acs.org The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to enhanced stability and device lifetime, a phenomenon known as the kinetic isotope effect. scielo.org.mx Studying deuterated analogues of NPB can provide valuable insights into its operational stability.

Deuteration of Arylamine Precursors

The synthesis of deuterated NPB often begins with the deuteration of its arylamine precursors. Direct deuteration of the final NPB molecule can be challenging due to its lower solubility. nih.gov A common and effective method for deuterating primary and secondary arylamines is through hydrogen-deuterium (H/D) exchange in heavy water (D₂O), often catalyzed by a metal catalyst such as platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C). nih.govnih.gov

This approach has been successfully applied to various arylamines, including those structurally related to the precursors of NPB. For example, 1-naphthylamine, a direct precursor for NPB, can be deuterated using these mild conditions. nih.govnih.gov The deuterated arylamine precursors can then be used in standard synthetic routes to produce the final deuterated NPB molecule. nih.gov

It is noteworthy that these mild deuteration conditions are generally effective for primary and secondary arylamines but not for tertiary amines. nih.govnih.gov This selectivity is attributed to the availability of the nitrogen lone pair, which influences the deuteration reaction. nih.gov

Below is a table summarizing the results of deuteration for several arylamines using H/D exchange in D₂O catalyzed by Pt/C and Pd/C at 80 °C.

CompoundPrecursor TypeYieldOverall DeuterationReference
Diphenylamine (B1679370)Secondary Arylamine72%96% nih.gov
N-phenylnaphthylamineSecondary Arylamine90%88% nih.gov
N-phenyl-o-phenylenediamineSecondary Arylamine-- nih.gov
1-NaphthylaminePrimary Arylamine-- nih.gov

Table 1: Deuteration of various arylamine precursors under mild conditions.

Analytical Characterization of Deuterated NPB

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a highly sensitive technique for determining the isotopic purity of a deuterated compound. nih.gov By comparing the mass spectrum of the deuterated sample to its non-deuterated counterpart, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. This allows for a quantitative assessment of the percentage of deuterium incorporation. nih.govepj-conferences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, including the specific sites of deuteration.

¹H NMR (Proton NMR) is used to observe the disappearance or reduction of signals corresponding to protons that have been replaced by deuterium. The integration of the remaining proton signals can be used to quantify the extent of deuteration at specific positions. epj-conferences.org

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, providing a spectrum that shows signals only for the deuterated positions. This confirms the locations of deuterium incorporation. scielo.org.mx

Together, these analytical techniques provide a comprehensive picture of the success of the deuteration strategy, ensuring that the material is suitable for use in mechanistic studies and for evaluating the impact of deuteration on device performance. onlineorganicchemistrytutor.com

Electronic Structure and Quantum Mechanical Characterization of N,n Di 1 Naphthyl 4,4 Benzidine

Theoretical Frameworks for Electronic Structure Analysis

Theoretical and computational methods are indispensable for elucidating the intricate electronic characteristics and conformational dynamics of NPB. These approaches provide insights that complement experimental findings and guide the design of new materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is a widely used tool for predicting the properties of molecules and materials. youtube.comnih.gov DFT calculations have been instrumental in understanding the electronic properties of NPB. This method allows for the calculation of various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for determining the charge injection and transport characteristics of the material. mdpi.com DFT can also be used to predict the geometry and vibrational frequencies of molecules. youtube.com

Different functionals within the DFT framework, such as the Generalized Gradient Approximation (GGA) and hybrid functionals, can be employed to achieve varying levels of accuracy. nih.govaps.org The choice of functional can impact the predicted electronic properties, and it has been shown that no single functional consistently provides an accurate description for all structural and energetic properties of related alloy systems. aps.org Therefore, a careful selection of the functional is necessary to obtain reliable results for NPB.

Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are known as conformations or conformers. libretexts.orgnobelprize.org The stability of different conformers is influenced by factors such as torsional strain and steric interactions. libretexts.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide insights into the conformational landscape of flexible molecules like NPB. These simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. mdpi.com For complex molecules, understanding the conformational variability is crucial as it can significantly influence the material's electronic and photophysical properties. nih.govnih.gov The rotation around the various single bonds in the NPB molecule, particularly the C-N and C-C bonds of the biphenyl (B1667301) and naphthyl groups, leads to a complex conformational space. Identifying the most stable conformers is essential for accurately predicting its bulk properties.

Energy Level Alignment at Interfaces

The performance of organic electronic devices is critically dependent on the energy level alignment at the interfaces between different materials. elsevierpure.com Understanding and controlling the electronic structure at the interface of NPB with other organic or inorganic materials is therefore of paramount importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are key quantum chemical concepts. The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter for determining a molecule's electronic and optical properties.

For NPB, the HOMO level is located on the donor naphthalene (B1677914) groups, while the LUMO level is situated on the biphenyl core. researchgate.net The reported HOMO energy level for NPB is approximately 5.4 eV, and it exhibits high hole mobility. nih.gov The LUMO energy level is around 3.1 eV. nih.gov These energy levels dictate the efficiency of charge injection from adjacent layers and the charge transport within the NPB layer. The HOMO-LUMO gap also determines the energy required for electronic excitation and influences the material's absorption and emission spectra.

Table 1: Electronic Properties of NPB

PropertyValueReference
HOMO Level5.4 eV nih.gov
LUMO Level3.1 eV nih.gov
Triplet State Energy2.32 eV nih.gov

Photoemission Spectroscopy Studies of Interface Energetics

Photoemission spectroscopy (PES), including Ultraviolet Photoemission Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS), is a powerful experimental technique for directly probing the electronic structure of materials and their interfaces. aip.orgrsc.org UPS is particularly sensitive to the valence electronic states and is used to determine the HOMO level and work function of materials. aip.org XPS provides information about the core-level energies, which can reveal chemical interactions and band bending at interfaces. aip.org

Studies on the interface between NPB and other materials, such as tris-(8-hydroxyquinoline)aluminum (Alq3), have been conducted using UPS and XPS. aip.org These studies have shown that an interface formation region of approximately one to two monolayers exists. aip.org At the NPB/Alq3 interface, the HOMO level offset is reported to be 0.3 eV. aip.org Such measurements are crucial for constructing an accurate energy level diagram of a multilayer organic device, which is essential for understanding and optimizing its performance. elsevierpure.comrsc.org

Impact of Fabrication Methods on Interfacial Electronic Structure

The method used to fabricate thin films of NPB can significantly influence the resulting interfacial electronic structure. nih.govresearchgate.net Techniques such as thermal evaporation are commonly used to deposit NPB films. researchgate.net The conditions during deposition, such as substrate temperature, can affect the morphology and molecular arrangement of the film, which in turn impacts the electronic properties at the interface. researchgate.net

For instance, the substrate temperature during the thermal evaporation of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine has been shown to have a substantial impact on the physical structure and, consequently, the optical and electrical properties of the films. researchgate.net Similarly, the integration of biological layers with organic field-effect transistors has demonstrated that the fabrication process can influence the electronic properties of the interface. nih.gov Therefore, controlling the fabrication process is a critical step in engineering the desired interfacial energetics for efficient device operation.

Molecular Orbital Hybridization and Conjugation Effects

The electronic behavior of N,N'-Di(1-naphthyl)-4,4'-benzidine is governed by the hybridization of atomic orbitals and the resulting conjugation within the molecule. The nitrogen atoms in the benzidine (B372746) core are sp² hybridized. This hybridization leads to a trigonal planar geometry around the nitrogen atoms, facilitating the delocalization of the nitrogen lone pair electrons into the π-system of the aromatic rings.

The molecule consists of a central benzidine unit to which two naphthyl groups are attached at the nitrogen atoms. The extensive π-system of the benzidine core is further extended by the naphthyl moieties. This extended conjugation is crucial for the molecule's ability to transport charge carriers, specifically holes. The π-orbitals of the phenyl rings of the benzidine and the naphthyl groups overlap, creating a continuous network for electron delocalization.

Theoretical studies on similar triarylamine-based hole transport materials show that the Highest Occupied Molecular Orbital (HOMO) is typically delocalized over the entire molecule, which is a favorable characteristic for hole transport. frontiersin.org This delocalization reduces the energy required for a hole to move from one molecule to another in a thin film. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is often more localized on specific parts of the molecule. nih.gov In the case of this compound, it is expected that the HOMO is distributed across the benzidine core and the naphthyl groups, while the LUMO may be more concentrated on the central biphenyl unit. nih.gov

The degree of conjugation and, consequently, the electronic properties are sensitive to the torsional angles between the different aromatic rings. The rotation around the C-N bonds and the C-C bond of the biphenyl unit can affect the extent of π-orbital overlap. A more planar conformation generally leads to better conjugation and improved charge transport properties.

Influence of Aromatic Moieties on Electronic Properties

The choice of the aromatic moieties, namely the benzidine core and the 1-naphthyl substituents, has a profound impact on the electronic properties of this compound.

The benzidine core serves as the primary structural and electronic backbone of the molecule. Benzidine itself is an electron-donating moiety, and the two amino groups provide the sites for substitution. nih.gov The biphenyl unit within the benzidine core allows for electronic communication between the two diarylamino groups.

The naphthyl groups play a significant role in tuning the electronic and physical properties of the molecule. Compared to a phenyl group, the larger, more extended π-system of the naphthalene ring contributes to a greater degree of electron delocalization. This extended conjugation generally leads to a higher HOMO energy level compared to its phenyl-substituted counterparts. nu.edu.kz A higher HOMO level is often desirable for efficient hole injection from the anode in an organic light-emitting diode (OLED).

Furthermore, the bulky nature of the naphthyl groups can influence the morphology of the material in the solid state. This steric hindrance can prevent close packing and crystallization, which is beneficial for forming stable amorphous films with high glass transition temperatures, a critical requirement for the longevity of OLED devices.

The electronic interaction between the nitrogen lone pairs and the aromatic rings is a key feature. The nitrogen atoms donate electron density to the aromatic system, which is why these types of molecules are often referred to as p-type (hole-transporting) materials. The electron-donating character of a unit in a molecule generally results in a larger contribution to the HOMO. researchgate.net

Electronic Properties of Related Hole Transport Materials

To provide context for the electronic properties of this compound, the following table presents data from computational studies on closely related hole transport materials. These values are typically obtained through Density Functional Theory (DFT) calculations.

Compound/SystemHOMO (eV)LUMO (eV)Band Gap (eV)Reorganization Energy (Hole) (eV)
Tetraphenylbenzidine (TPB) derivative with Fluorene (B118485)---Lower than reference
CzBBIT-5.49-1.194.30-
2CzBBIT-5.23-1.313.92-

Data for TPB derivative with Fluorene is qualitative as presented in the source. nu.edu.kz Data for CzBBIT and 2CzBBIT from DFT calculations at the B3LYP/6-31G level. frontiersin.org

Charge Transport Mechanisms in N,n Di 1 Naphthyl 4,4 Benzidine Thin Films

Hole Transport Characteristics and Mechanism

The movement of positive charge carriers (holes) in NPD thin films is a critical process for device function. This transport is understood to occur via a hopping mechanism, where holes move between adjacent NPD molecules. nih.gov The efficiency of this process is quantified by the hole mobility, a measure of how quickly a charge carrier can move through the material under the influence of an electric field.

Poole-Frenkel Model for Field-Dependent Mobility

The hole mobility in NPD is not constant but exhibits a dependence on the applied electric field, a phenomenon that can often be described by the Poole-Frenkel model. This model posits that the charge transport is limited by the thermal emission of charge carriers from traps. The applied electric field lowers the potential barrier of these traps, thereby increasing the probability of a charge carrier escaping and contributing to the current. The relationship is often visualized in a Poole-Frenkel plot, where the logarithm of the current density divided by the electric field (ln(J/F)) is plotted against the square root of the electric field (F¹/²). A linear relationship in this plot is considered indicative of Poole-Frenkel conduction. researchgate.net

Analysis of NPD films using the Poole-Frenkel model has yielded insights into the energetic barriers for charge transport. For instance, the activation energy, which represents the depth of the traps, has been shown to vary depending on the film's preparation method. Vacuum-deposited films have exhibited activation energies of 0.28 eV, while films formed from a slowly cooled melt and a rapidly cooled melt showed activation energies of 0.20 eV and 0.40 eV, respectively. researchgate.net This variation underscores the significant influence of the material's processing on its electrical properties.

Disorder Model and its Applicability

While the Poole-Frenkel model provides a useful framework, the charge transport in amorphous organic semiconductors like NPD is more comprehensively described by the Gaussian Disorder Model (GDM). nih.gov This model accounts for the inherent structural and energetic disorder within the amorphous film. In this framework, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecules are not uniform but follow a Gaussian distribution. This energetic disorder creates a landscape of localized states through which charge carriers must navigate.

Charge transport is then described as a series of thermally assisted hops between these localized states. The GDM successfully explains the observed field and temperature dependence of mobility in many amorphous organic materials, including NPD. nih.govresearchgate.net

Influence of Energetic Disorder on Charge Carrier Mobility

Energetic disorder, the variation in the energy levels of hopping sites, is a key factor that significantly impacts charge carrier mobility in NPD. nih.gov A higher degree of energetic disorder leads to a broader distribution of energy states, which in turn hinders the movement of charge carriers. This is because carriers can become trapped in deep energy states, requiring more thermal energy to escape and continue their path through the material. researchgate.net

Simulations have demonstrated that energetic disorder markedly lowers charge mobility, particularly at low electric fields. nih.gov Conversely, materials with lower energetic disorder are expected to exhibit higher charge carrier mobility. arxiv.org This has important implications for material design and device optimization, as strategies to minimize energetic disorder can lead to improved device performance. researchgate.net

Impact of Film Morphology on Charge Transport

The physical structure, or morphology, of the NPD thin film plays a crucial role in determining its charge transport properties. Factors such as the degree of crystallinity and the microstructure of the film can have a profound effect on charge carrier mobility. nih.gov

Amorphous vs. Polycrystalline Film Behavior

NPD can exist in both amorphous and polycrystalline forms. Powder samples of NPD typically exhibit a polycrystalline nature, as revealed by X-ray diffraction (XRD) showing sharp peaks. researchgate.net However, thin films of NPD prepared by thermal evaporation are often amorphous, characterized by the absence of sharp XRD peaks. researchgate.netspringerprofessional.de This amorphous nature is generally considered advantageous for devices like OLEDs, as it eliminates the risk of crystallization within the film, which can lead to device degradation. researchgate.net

Substrate Temperature Effects on Film Microstructure and Transport

The temperature of the substrate during the deposition of the NPD thin film is a critical parameter that can be used to control the film's microstructure and, consequently, its charge transport properties. worldscientific.com Increasing the substrate temperature during deposition can lead to an increase in the grain size of the resulting film. researchgate.netresearchgate.net

Studies on various organic semiconductors have shown a direct correlation between larger grain size and higher charge carrier mobility. nih.govresearchgate.net This is because larger grains reduce the density of grain boundaries, which are detrimental to charge transport. For instance, increasing the substrate temperature for a different organic material from 23°C to 84°C resulted in a significant increase in zero-field hole mobility from 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov Similarly, for other materials, higher substrate temperatures have been shown to promote atomic mobility and diffusion, leading to more uniform and larger crystalline grains, and smoother surface morphologies. researchgate.net However, it is important to note that excessively high substrate temperatures can also lead to the degradation of the material and an increase in defects, which can negatively impact crystallinity and charge transport. researchgate.net Research on NPD films has specifically shown that the substrate temperature has a substantial impact on the physical structure and, in turn, the optical and electrical properties of the films. researchgate.networldscientific.com

Role of Molecular Aggregation States in Charge Transfer

The efficiency of charge transport in thin films of N,N'-Di(1-naphthyl)-4,4'-benzidine (NPD) is intrinsically linked to its solid-state morphology. NPD, a widely utilized hole transport material, typically forms thermally evaporated films that are amorphous in nature. researchgate.net This lack of long-range crystalline order means that charge transport cannot be described by band theory, as is common for inorganic semiconductors. Instead, the dominant mechanism is charge hopping between adjacent NPD molecules.

In these amorphous aggregates, the NPD molecules are arranged with a random distribution of positions and orientations. This randomness creates a landscape of localized electronic states with a distribution of energies, often modeled as a Gaussian density of states. Charge transfer occurs when a charge carrier (a hole, in the case of NPD) moves from one localized state (a neutral molecule) to an adjacent one, a process highly dependent on two key factors:

Intermolecular Distance: The probability of a charge hopping between two molecules decreases exponentially with the distance between them. In an amorphous film, the distribution of intermolecular distances leads to a variety of hopping rates.

Energetic Disorder: The difference in energy levels between the initial and final molecules affects the hopping rate. Hopping to a site with higher energy is an activated process that requires thermal energy.

Doping Effects on Charge Transport and Device Performance

Doping is a critical strategy to enhance the electrical conductivity and improve the performance of devices incorporating NPD. By intentionally introducing small amounts of specific impurity molecules (dopants) into the NPD host matrix, it is possible to significantly increase the free charge carrier concentration and reduce the operating voltage of devices like Organic Light-Emitting Diodes (OLEDs).

p-Type Doping with Acceptor Molecules (e.g., F4-TCNQ, MoO3)

To increase the hole concentration in NPD, strong electron-accepting molecules are used as p-type dopants. The fundamental requirement for an effective p-type dopant is that its Lowest Unoccupied Molecular Orbital (LUMO) energy level must be close to or lower than the Highest Occupied Molecular Orbital (HOMO) of the host material (NPD). This energetic alignment provides the driving force for electron transfer from the NPD molecule to the dopant. researchgate.net

Two of the most common and effective p-type dopants for materials like NPD are:

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ): This is a powerful organic electron acceptor with a high electron affinity (around 5.24 eV), making it capable of oxidizing a wide range of hole transport materials, including NPD. researchgate.net Doping with F4-TCNQ has been shown to increase the hole mobility in organic thin films by orders of magnitude. rsc.org

Molybdenum Trioxide (MoO₃): This is an inorganic transition metal oxide that also functions as an efficient p-type dopant. Unlike molecular dopants like F4-TCNQ, the doping mechanism of MoO₃ is often described by the formation of charge transfer states at the interface between MoO₃ and the organic material, or by the generation of gap states within the organic's bandgap that facilitate hole injection.

The table below compares the key properties of these two representative p-type dopants.

DopantChemical FormulaTypeDoping Mechanism
F4-TCNQ C₁₂F₄N₄Organic Molecular AcceptorInteger Charge Transfer
MoO₃ MoO₃Inorganic Metal OxideGap State Formation / Interfacial CT

Mechanisms of Charge Transfer Complex Formation

The interaction between a p-type dopant and the NPD host often results in the formation of a charge-transfer complex (CTC). A CTC is formed when a partial or integer transfer of an electron occurs between the electron donor (NPD) and the electron acceptor (e.g., F4-TCNQ), but the resulting cation (NPD⁺) and anion (F4-TCNQ⁻) remain electrostatically bound to each other. nih.gov This interaction is a weak resonance, not a full covalent bond. nih.gov

The formation of a CTC is driven by the interaction between the HOMO of the donor and the LUMO of the acceptor. nih.gov This process can be identified experimentally by the appearance of new absorption bands in the optical spectrum at energies lower than the bandgaps of either the host or the dopant material. These new bands correspond to the excitation of an electron from the HOMO of the NPD to the LUMO of the acceptor within the complex. Spectroscopic studies on various donor-acceptor pairs have confirmed the formation of such complexes, which can have distinct stoichiometries, such as 1:1 or 1:2 donor-to-acceptor ratios. nih.govnih.gov

Doping Concentration and Spatial Profile Optimization

The concentration of the dopant is a critical parameter that must be precisely controlled to optimize device performance. The relationship between doping concentration and conductivity is typically non-linear. aps.org

Low Concentration: At very low doping levels, the conductivity increases as the number of generated free carriers increases.

Optimal Concentration: There is an optimal doping ratio where the conductivity reaches a maximum.

High Concentration: At excessively high concentrations, the conductivity often decreases. This can be attributed to several factors: the introduction of too many ionized dopants creates Coulombic traps that can hinder mobility, dopant molecules may aggregate into clusters that disrupt the morphology of the host film, and increased scattering of charge carriers can occur.

The spatial profile of the dopant within the NPD layer is also important. For applications like charge injection layers, a high concentration of dopants near the electrode interface (graded or delta-doping) can be more effective at reducing the injection barrier than a uniform, bulk doping profile. The high volatility of some molecular dopants like F4-TCNQ can make precise control of the doping profile during thermal co-evaporation challenging. researchgate.net

Anisotropic Charge Transport in Ordered Systems

Charge transport anisotropy refers to the directional dependence of charge mobility in a material. This phenomenon is highly pronounced in materials with a high degree of structural order, such as single crystals or highly oriented thin films. researchgate.net In such systems, the mobility can be significantly different when measured along different crystallographic axes. For example, transport along the π-π stacking direction of conjugated molecules can be much more efficient than transport across the insulating side chains. researchgate.net

However, thin films of NPD prepared by conventional thermal evaporation are predominantly amorphous. researchgate.net This lack of long-range molecular order and defined crystal axes means that, on a macroscopic scale, the film is isotropic. Charge carriers encounter a similar, randomly oriented environment regardless of the direction of travel. As a result, significant charge transport anisotropy is not typically observed in standard NPD films. The hole mobility is generally considered to be a bulk, isotropic property in these disordered layers.

While it might be possible to induce a degree of molecular orientation in NPD films through specialized deposition techniques or post-deposition treatments, leading to some level of anisotropy, the vast majority of studies and applications rely on the properties of its isotropic, amorphous phase. The table below summarizes the expected transport characteristics in different types of organic films.

Film TypeDegree of OrderExpected AnisotropyDominant Transport Mechanism
Single Crystal HighHighBand-like or Hopping (Directional)
Oriented Polycrystalline MediumMediumHopping (Directional)
Amorphous (e.g., NPD) LowLow / NegligibleIsotropic Hopping

Molecular Engineering and Structural Modification of N,n Di 1 Naphthyl 4,4 Benzidine Analogues

Design Principles for Enhanced Performance

The modification of the NPB molecular structure is guided by several key design principles aimed at optimizing its performance in electronic devices. A primary goal is to further increase the glass transition temperature (Tg). A higher Tg enhances the morphological stability of the thin film, preventing crystallization or degradation under thermal stress during device operation, which is beneficial for device longevity. chemicalbook.comossila.com

Another crucial design principle is the tuning of frontier molecular orbital energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comossila.com The HOMO level of the HTM needs to be well-aligned with the work function of the anode (like Indium Tin Oxide, ITO) and the HOMO level of the adjacent emissive layer to ensure efficient hole injection and transport, thereby minimizing the energy barrier. ossila.comresearchgate.net Modifications to the molecular structure can systematically adjust these energy levels to achieve better energy level alignment within the device architecture, leading to lower turn-on voltages and higher efficiencies.

Furthermore, design strategies often focus on improving the solubility and film-forming properties of the material, which is particularly important for solution-based processing techniques. researchgate.net Enhanced intrinsic hole mobility is another target, as it directly impacts the charge balance within the device, which is critical for achieving high luminance efficiency. researchgate.netaip.org

PropertyValueSource
CAS Number 123847-85-8 ossila.com
Chemical Formula C44H32N2 ossila.com
Molecular Weight 588.74 g/mol ossila.com
HOMO 5.5 eV ossila.com
LUMO 2.4 eV ossila.com
Glass Transition Temp. (Tg) 95 °C ossila.com
Melting Point 279-283 °C ossila.com
Appearance Off-White Powder ossila.com

Introduction of Steric Hindrance and Substituent Effects

The introduction of steric hindrance, by attaching bulky chemical groups to the core NPB structure, is a powerful strategy in molecular design. nih.govnih.gov Bulky substituents can disrupt intermolecular packing, which helps to suppress crystallization and maintain an amorphous state, thus improving the morphological stability of the film. researchgate.net This is a critical factor for the long-term operational stability of OLEDs. From a classical perspective, bulky electrophilic skeletons are generally more inclined to undergo elimination reactions, a principle rooted in steric arguments. nih.gov In the context of material design, steric hindrance can prevent unwanted intermolecular interactions that might otherwise lead to quenching of excited states or the formation of aggregates.

Substituent effects, which encompass both electronic and steric influences, play a pivotal role in tuning the properties of NPB analogues. mdpi.com Attaching electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energy levels. mdpi.com For example, introducing diphenylamine (B1679370) as a pending unit on the NPB skeleton results in the compound N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine (NPB-DPA), which has a HOMO level of 5.2 eV, lower than that of NPB, making it suitable as a hole-injection layer material. ossila.com The strategic placement of substituents can influence the charge distribution within the molecule, impacting its charge transport properties and stability. researchgate.net The interplay between steric hindrance and the electronic nature of substituents allows for fine-tuning of the material's performance characteristics for specific applications. mdpi.comrsc.org

ChallengeMolecular Design StrategyDesired Outcome
Crystallization of thin films Introduce bulky substituents to create steric hindrance.Enhanced morphological stability, improved device longevity.
Energy level mismatch Add electron-donating or -withdrawing groups.Tuned HOMO/LUMO levels for efficient charge injection/transport.
Intermolecular quenching Utilize sterically hindered structures.Prevent aggregation, maintain high photoluminescence efficiency.

Hybrid Materials Incorporating NPB Derivatives

To further enhance device performance, NPB and its derivatives are often incorporated into hybrid material systems. One common approach is to create a bulk heterojunction by doping NPB with a metal oxide, such as Molybdenum trioxide (MoO₃). researchgate.net This NPB:MoO₃ composite can be used as an interfacial modification layer (IML) that significantly enhances the thermal stability of the hole transport layer, allowing the device to withstand higher operating temperatures. researchgate.net

NPB derivatives are also used in multilayer device structures in conjunction with other organic materials. For instance, in complex OLED architectures, NPB can serve as the primary hole transport layer, while other materials like 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA) are used as an exciton-blocking layer or a host for the emissive layer. mdpi.com The interaction between the NPB derivative and the adjacent layer material can sometimes lead to the formation of an exciplex at the interface, which can be harnessed for white light emission. mdpi.com The choice of materials and the layer structure are critical for managing charge and exciton (B1674681) distribution within the device to optimize efficiency and color purity. mdpi.comnih.gov

Polymeric Analogues of NPB as Hole-Transport Materials

While small molecules like NPB are widely used, there is growing interest in developing polymeric hole-transport materials (HTMs) based on the NPB structure.

Polymeric HTMs offer several potential advantages over their small-molecule counterparts. Polymers generally exhibit superior mechanical strength and flexibility, which is advantageous for the development of flexible and rollable electronic devices. Their higher glass transition temperatures and thermal stability can lead to more robust devices with longer operational lifetimes. researchgate.net Furthermore, polymeric materials are often suitable for solution-based fabrication processes, such as spin-coating or inkjet printing, which can simplify manufacturing and reduce costs compared to the vacuum thermal evaporation required for small molecules.

A notable example of a polymeric analogue is hyperbranched poly(p-methylenetriphenylamine) (PMTPA). acs.orgacs.org Hyperbranched polymers are three-dimensional, globular macromolecules that can offer high solubility and unique rheological properties. The synthesis of PMTPA can be achieved through an unexpected condensation polymerization of N-[4-(Tosyloxybutyloxymethyl)phenyl]-N,N-diphenylamine under neat conditions. acs.orgacs.org This monomer, initially designed for other purposes, was found to polymerize to form the hyperbranched PMTPA solid. acs.org This hyperbranched polymer is electrochemically active and can be deposited as a uniform film on an electrode surface through electropolymerization. acs.orgacs.org Other synthetic routes to hyperbranched polytriphenylamines involve the nucleophilic aromatic substitution reaction of specifically designed A₂B or AB₂ type monomers containing hydroxyl and nitro groups. nih.gov

Polymerization MethodMonomersResulting PolymerKey Feature
Condensation Polymerization N-[4-(Tosyloxybutyloxymethyl)phenyl]-N,N-diphenylamineHyperbranched Poly(p-methylenetriphenylamine) (PMTPA)Unexpected reactivity leads to hyperbranched structure. acs.orgacs.org
Nucleophilic Aromatic Substitution A₂B or AB₂ type triphenylamine (B166846) monomers with -OH and -NO₂ groupsHyperbranched Poly(triphenylamine)sControlled synthesis of hyperbranched structures through phenoxide attack. nih.gov
Gilch Reaction Trisubstituted benzene (B151609) derivativesHyperbranched Poly(p-phenylene vinylene) (PPV) derivativesIntroduction of nitro substituents lowers the polymer band gap. nih.gov

Impact of Molecular Structure on Film Formation and Stability

The molecular structure of an organic semiconductor has a profound impact on the morphology of the thin films it forms, which in turn is a critical determinant of device performance and stability. nih.gov For NPB and its analogues, maintaining a smooth, uniform, and amorphous film is essential for efficient charge transport and preventing short circuits or performance degradation.

The molecular structure influences the tendency of the material to crystallize. As mentioned, a higher glass transition temperature (Tg), often achieved by creating more rigid or bulkier molecular structures, is a key indicator of a material's ability to form a stable amorphous film. chemicalbook.comossila.com The planarity of the molecule also plays a role; for example, a more planar structure in some fluorene (B118485) derivatives was found to enable better exciplex formation at the interface with an acceptor layer. mdpi.com

The morphology of the NPB film can also be influenced by post-deposition treatments, such as thermal annealing. Annealing an NPB film can alter its morphology, and while it may lead to an increase in current density, temperatures exceeding the material's Tg can cause electrical failure. researchgate.net The interface between the NPB layer and adjacent layers is also of critical importance. The uniformity of the underlying layer can affect the growth and morphology of the NPB film deposited on top, with lower mobility sometimes being attributed to interfacial trap states. researchgate.netaip.org Therefore, the molecular design of NPB analogues must consider not only the intrinsic electronic properties of the molecule but also how its structure will dictate its packing in the solid state and its interaction with other materials in a multilayer device. nih.gov

Degradation Mechanisms and Stability Enhancements in N,n Di 1 Naphthyl 4,4 Benzidine Based Devices

Intrinsic Degradation Pathways of NPB and Related HTMs

Intrinsic degradation refers to the deterioration of the material's chemical structure and properties arising from the fundamental processes occurring within the device during operation, even in the absence of external contaminants.

Electrochemical Degradation and Radical Ion Formation

During the operation of an OLED, charge carriers (holes and electrons) are injected into the organic layers. In the hole transport layer (HTL), NPB molecules exist as radical cations (NPB•+). While this state is necessary for charge transport, the prolonged existence of these radical ions can lead to irreversible chemical reactions. The C–N bonds in arylamine molecules like NPB are relatively weak and susceptible to dissociation. acs.org This can lead to the formation of free radicals. acs.org

These reactive radical species can then attack other NPB molecules, leading to the formation of degradation products with higher molecular weights. acs.org This process of electrochemical degradation is a significant contributor to the gradual deterioration of the HTL's performance. The formation of these degradation products can disrupt the ordered molecular packing, create charge traps, and ultimately lead to a decrease in charge mobility and an increase in the driving voltage of the device. acs.org

Role of Excited States and Photochemical Degradation

The recombination of holes and electrons in an OLED can form singlet and triplet excitons. While the radiative decay of singlet excitons produces light, the energy released from both radiative and non-radiative decay of these excited states can be sufficient to induce chemical reactions. The homolysis of the lowest singlet excited states, formed by the recombination of charge carriers, can initiate chemical reactions. acs.org

This photochemical degradation can lead to the formation of long-lived, stabilized free radicals. acs.org These radicals can act as deep traps for charge carriers and as quenchers for fluorescent molecules, thereby reducing the efficiency of light emission. acs.org The accumulation of these degradation products within the device structure contributes to a decline in luminance and an increase in operating voltage over time.

Impact of Charge Accumulation and Non-Radiative Recombination Centers

Inefficient charge injection or transport can lead to the accumulation of charge carriers at the interfaces between different layers in an OLED. This accumulation of charge can create a high electric field, which can accelerate the electrochemical degradation of NPB molecules. Furthermore, the recombination of these accumulated charges is often non-radiative, meaning the energy is released as heat rather than light.

This localized heating can further promote thermally activated degradation pathways. Non-radiative recombination centers, which can be intrinsic to the material or formed during degradation, also play a crucial role. mdpi.comosti.gov These centers provide pathways for charge carriers to recombine without emitting light, reducing the device's quantum efficiency. mdpi.com The energy released at these centers can also contribute to the further degradation of the surrounding organic materials. mdpi.com The presence of these centers results in irreversible hole trapping, manifesting as a positive fixed charge. acs.org

External Factors Influencing Degradation

In addition to intrinsic degradation, external environmental factors can significantly impact the stability and lifetime of NPB-based devices.

Temperature-Accelerated Degradation

Elevated temperatures can significantly accelerate the degradation of NPB. acs.org Thermal stress can lead to the decomposition of NPB molecules, even at temperatures below its decomposition temperature. acs.org For instance, prolonged exposure to 330 °C has been shown to cause accelerated degradation over time. acs.org At higher temperatures, such as 380 °C, which is above the decomposition temperature, NPB rapidly decomposes, leading to the formation of high-molecular-weight degradation products through accelerated radical attacks. acs.org

These thermal degradation products can negatively affect the performance of the hole-transport layer, leading to a decrease in OLED lifetime and an increase in driving voltage. acs.org The Arrhenius model is often used to describe the relationship between temperature and the rate of degradation, highlighting the exponential increase in degradation rate with temperature. nih.gov

Exposure Temperature Observation Effect on OLED Device
330 °C (below decomposition temp.)Accelerated degradation over time, decomposition into products like NPB-P and NPB-N. acs.orgShortened lifetime, though initial driving voltage may be lower. acs.org
380 °C (above decomposition temp.)Rapid decomposition, formation of high-molecular-weight degradation products. acs.orgDegraded performance of the hole-transport layer, decreased lifetime, and increased driving voltage. acs.org

Influence of Oxygen and Water

The presence of oxygen and water can severely impact the longevity of organic electronic devices. NPB is susceptible to oxidation. arxiv.org Oxygen can react with the excited states of organic molecules or with radical ions, leading to the formation of highly reactive superoxide (B77818) radicals and subsequent degradation products. This process can be exacerbated by the presence of light (photo-oxidation).

Migration of Ionic Impurities and Electrode Materials

The performance and lifetime of OLEDs utilizing NPB as the hole transport layer can be significantly compromised by the migration of ionic impurities and materials from the electrodes. Ionic impurities, often remnants from the fabrication process or from the degradation of organic materials themselves, can move within the device under the influence of the applied electric field. This migration can lead to several detrimental effects:

Non-emissive Recombination: Migrating ions can act as charge traps or quenching sites. When charge carriers (holes and electrons) are trapped by these impurities, they are more likely to recombine non-radiatively, releasing energy as heat rather than light. This process lowers the electroluminescence efficiency of the device.

Electric Field Distortion: The presence and movement of ionic species can distort the internal electric field distribution within the OLED. This can alter the charge injection balance and shift the recombination zone away from the intended emissive layer, leading to reduced efficiency and changes in the emission color over time.

Furthermore, the migration of materials from the electrodes, particularly the anode, into the NPB layer is a significant degradation pathway. Indium tin oxide (ITO) is a commonly used transparent anode material. During device operation, indium and other metallic species can diffuse from the ITO into the adjacent NPB layer. This diffusion is often exacerbated by factors such as high current densities and elevated operating temperatures. The migrated metal ions can act as quenching centers for excitons, thereby reducing the device's quantum efficiency and operational stability.

Strategies for Enhancing Operational Stability and Lifetime

To counteract the degradation mechanisms and improve the longevity of NPB-based OLEDs, several strategies have been developed, focusing on device architecture, material selection, and interfacial engineering.

Inverted Device Structures: Inverted OLED (IOLED) architectures, where the cathode is at the bottom and the anode at the top, have shown promise for improved stability. elsevierpure.com For instance, using a solution-processed zinc oxide (ZnO) layer as an electron injection layer in an inverted structure can lead to highly efficient and stable devices. elsevierpure.com One such optimized device demonstrated a peak external quantum efficiency (EQE) of 23.9% and an estimated lifetime (LT95) of over 73,000 hours at a luminance of 1000 cd/m². elsevierpure.com

Exciton (B1674681) and Charge-Blocking Layers: The introduction of exciton-blocking layers (EBLs) and charge-blocking layers (CBLs) at the interfaces of the emissive layer is crucial. scienceopen.com These layers confine excitons within the emissive layer, preventing them from reaching the charge transport layers where they would likely be quenched. scienceopen.com For example, in thermally activated delayed fluorescence (TADF) OLEDs, it is essential to use host and carrier transport materials with triplet energies higher than that of the guest TADF molecule to prevent Dexter energy transfer and exciton quenching. scienceopen.com

Graded Doping Profiles: Instead of abrupt interfaces, creating a graded doping profile where the concentration of the dopant gradually changes within the host material can improve stability. This can help to widen the recombination zone and reduce the exciton density, thereby minimizing efficiency roll-off and degradation.

The table below summarizes the performance of an optimized inverted OLED structure.

ParameterValue
Peak External Quantum Efficiency (EQE)23.9%
EQE at 1000 cd/m²23.5%
EQE at 10,000 cd/m²18.7%
Measured Lifetime (LT95) at 10,435 cd/m²98.6 hours
Estimated Lifetime (LT95) at 1000 cd/m²5313 hours
Estimated Lifetime (LT95) at 1000 cd/m² (with 2 nm Al on ZnO)73,244 hours

Data sourced from Li et al. (2023) elsevierpure.com

The choice of host and dopant materials in the emissive layer, which is often adjacent to the NPB layer, significantly impacts the device's lifetime.

Stable Host Materials: The host material should possess high chemical and thermal stability. noctiluca.eu Key properties include a high glass transition temperature (Tg > 100°C) and a high decomposition temperature (Td > 400°C) to ensure morphological stability and prevent crystallization. noctiluca.eu For phosphorescent OLEDs, enhancing the oxidation stability of the hole-transport-type host material can improve the positive polaron stability and significantly extend the device lifetime. rsc.org For instance, synthesizing host materials where the active site of a carbazole (B46965) unit is protected with a phenyl group has been shown to double the device lifetime compared to conventional hosts. rsc.org

Efficient and Stable Dopants: The dopant material is responsible for the light emission, and its stability is paramount. The selection of dopants with high photoluminescence quantum yields (PLQY) and good thermal stability is crucial. For example, in the development of blue fluorescent OLEDs, new dopant materials have been designed to achieve high efficiency and color purity. researchgate.netmdpi.com A device using TDBA-Cz as a dopant exhibited a maximum external quantum efficiency of 6.45% with deep-blue emission. mdpi.com

The following table presents the electroluminescence performance of devices with different dopant materials.

DopantTurn-on Voltage (V)Driving Voltage at 10 mA/cm² (V)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)CIE Coordinates
TDBA-Bz6.799.482.261.98(0.181, 0.114)
TDBA-Cz6.827.757.256.45(0.167, 0.086)

Data sourced from MDPI (2023) mdpi.com

The interfaces between the different layers in an OLED are often the weakest points where degradation initiates. Interfacial engineering aims to create robust and efficient interfaces.

Insertion of Interlayers: Introducing thin interlayers between the anode (e.g., ITO) and the NPB layer can effectively block the diffusion of metal ions. Materials like molybdenum oxide (MoOx) or tungsten oxide (WOx) are often used as hole injection layers. These layers can also improve the energy level alignment, facilitating more efficient hole injection from the anode to the NPB layer and reducing the operating voltage.

Surface Treatment of Electrodes: Modifying the surface of the ITO anode can improve its work function and reduce the injection barrier. This can be achieved through various techniques such as plasma treatment or by coating it with a thin layer of a high work function material. A smoother and more energetically favorable interface can lead to more uniform current injection and reduce the likelihood of localized hotspots that can accelerate degradation.

Control of Interfacial Energetics: Careful selection of materials with well-matched highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for minimizing energy barriers at the interfaces. This ensures smooth charge transport and prevents charge accumulation, which can lead to the formation of reactive species and subsequent degradation of the NPB and adjacent layers.

Amorphous thin films are generally preferred in OLEDs for their isotropic properties and lack of grain boundaries, which can act as traps or scattering centers for charge carriers. NPB has a relatively low glass transition temperature, which can make it prone to crystallization over time, especially under thermal stress during operation.

Use of Host-Guest Systems: Doping a host material with a guest emitter, as is common in the emissive layer, can disrupt the molecular packing and inhibit crystallization of the host. The guest molecules act as impurities that hinder the long-range ordering required for crystal formation.

Blending with Stable Amorphous Materials: Blending NPB with other amorphous hole-transporting materials that have higher glass transition temperatures can effectively suppress crystallization. The resulting mixed film benefits from the good hole-transporting properties of NPB and the enhanced morphological stability of the additive material.

Molecular Design: Synthesizing derivatives of NPB with bulkier or more asymmetric molecular structures can increase the steric hindrance and raise the glass transition temperature, making the material inherently more resistant to crystallization.

By implementing these multifaceted strategies, the operational stability and lifetime of OLEDs based on N,N'-Di(1-naphthyl)-4,4'-benzidine can be significantly enhanced, paving the way for more durable and reliable displays and lighting applications.

Applications of N,n Di 1 Naphthyl 4,4 Benzidine in Emerging Optoelectronic Technologies

Organic Light-Emitting Diodes (OLEDs)

NPB has become a cornerstone material in the fabrication of OLEDs, contributing significantly to their performance and stability. ossila.com Its high glass transition temperature (Tg) of 95 °C enhances the morphological stability of the device, which is crucial for achieving a long operational lifetime. ossila.com

The use of NPB as an HTL significantly contributes to the enhancement of both the efficiency and operational lifetime of OLED devices. ossila.com By ensuring a balanced injection and transport of charge carriers, NPB helps to confine the recombination of electrons and holes within the emissive layer, thereby increasing the probability of radiative decay and, consequently, the external quantum efficiency (EQE) of the device. nih.gov The stable amorphous nature of NPB thin films also prevents crystallization, which can lead to device degradation and reduced lifetime. researchgate.net The rigidity and planarity of the molecular structure of materials like NPB can reduce non-radiative pathways, further enhancing the photoluminescence quantum yield. nih.gov

For instance, a white light-emitting device incorporating NPB has demonstrated a maximum luminance of 13,600 cd/m² and a maximum current efficiency of 12.3 cd/A. ossila.com

In phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, NPB plays a crucial role as an HTL. mdpi.com It is often used in conjunction with host materials like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) in the emissive layer of PHOLEDs. mdpi.com The high triplet energy of NPB helps to confine the triplet excitons within the phosphorescent emitting layer, preventing energy loss and ensuring high efficiency.

A study on acridine-based hole-transporting materials for yellow PHOLEDs used a device structure with NPB as the HTL. The reference device with a standard HTL achieved a current efficiency of 32.53 cd/A, a power efficiency of 18.58 lm/W, and an external quantum efficiency of 10.6%. mdpi.com This highlights the importance of the HTL in achieving high-performance PHOLEDs.

NPB is a key component in various white OLED (WOLED) architectures. It can be used as the HTL in multi-emissive layer or single-emissive layer WOLEDs. For example, a single-doped WOLED with an external quantum efficiency exceeding 20% has been reported, showcasing the potential of NPB in high-efficiency solid-state lighting applications. ossila.com In some designs, NPB is also used as a host for one of the emissive dopants or as a spacer layer to control the energy transfer between different emissive units.

The following table summarizes the performance of OLEDs with different emission colors that utilize NPB:

Emission ColorMax. Luminance (Cd/m²)Max. EQE (%)Turn-On Voltage (V)
Blue3567723.52.8
Red24529172.7
Yellow10600017.53

This data is based on a specific set of OLED devices and may not be representative of all NPB-based OLEDs. sigmaaldrich.comsigmaaldrich.com

Organic Photovoltaics (OPV) and Organic Solar Cells

In recent years, perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. nih.gov NPB has been investigated as a potential hole-transport material (HTM) in PSCs. researchgate.net Studies have shown that thin films of NPB can be deposited using thermal evaporation, and their physical and electronic properties can be tuned by controlling the substrate temperature. researchgate.net These amorphous films, with a bandgap of approximately 3 eV and suitable conductivity, show potential for use as an active hole transport layer in PSCs. researchgate.net Research has demonstrated that NPB can effectively quench the photoluminescence of the perovskite layer, indicating efficient charge transfer. rsc.org

While spiro-OMeTAD remains a benchmark HTM in high-efficiency PSCs, the exploration of alternative materials like NPB is crucial for developing cost-effective and stable devices. rsc.org The development of new and innovative HTMs through chemical synthesis and molecular engineering is an active area of research aimed at further improving the performance and stability of PSCs. nih.gov

Interfacial Layers in Hybrid Photovoltaic Devices

N,N'-Di(1-naphthyl)-4,4'-benzidine, often referred to as NPB or NPD, serves as a critical component in hybrid photovoltaic devices, particularly in perovskite solar cells (PSCs), where it functions as a hole-transporting layer (HTL). ossila.comsamaterials.com The primary role of an HTL in a solar cell is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the anode while simultaneously blocking electrons, thereby preventing charge recombination at the interface. researchgate.net

Research into thin films of N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine, a closely related derivative, highlights its suitability for this role. ossila.com Studies show that thin films of this material, deposited via thermal evaporation, are amorphous in nature, which is beneficial for forming uniform and continuous layers. ossila.com The material's wide bandgap, approximately 3 eV, and appropriate conductivity make it a promising candidate for an active hole transport layer in PSCs. ossila.com The quality of the perovskite/HTL interface is paramount for achieving high power conversion efficiency (PCE) and operational stability in solar cells. sigmaaldrich.com Materials like NPB, with high hole mobility and a highest occupied molecular orbital (HOMO) energy level (around 5.5 eV) that aligns well with the valence band of perovskite absorbers, help reduce the energy barrier for hole extraction, leading to improved device performance. ossila.comresearchgate.net

Table 1: Properties of N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine Thin Films for Photovoltaic Applications
PropertyValue/ObservationSignificance
Film NatureAmorphousEnsures uniform film formation, preventing short-circuits. ossila.com
Optical Bandgap~3.0 eVWide bandgap ensures transparency to visible light, allowing photons to reach the absorber layer. ossila.com
FunctionHole Transport Layer (HTL)Facilitates efficient extraction of holes and blocks electrons, reducing recombination losses. ossila.comresearchgate.net
Deposition MethodThermal EvaporationAllows for control over film thickness and properties. ossila.com
HOMO Level~5.5 eVProvides good energy level alignment with perovskite absorbers for efficient hole transfer. ossila.com

Quantum Dot Displays and Quantum Dot Light-Emitting Diodes (QLEDs)

In the realm of display technology, this compound (NPB) is a well-established material used in the construction of Quantum Dot Light-Emitting Diodes (QLEDs). samaterials.com QLEDs leverage the unique, size-tunable light-emitting properties of semiconductor nanocrystals, or quantum dots, to achieve high color purity and efficiency. iarc.fr In a typical QLED device structure, NPB is employed as the hole transport layer (HTL), sandwiched between the anode and the quantum dot emissive layer. samaterials.com

Its function is to facilitate the efficient injection and transport of holes from the anode to the quantum dot layer, where they can recombine with electrons to generate light. The excellent hole transport capability of NPB is crucial for balancing the charge injection in the device, a key factor for achieving high electroluminescence efficiency and brightness. researchgate.net

For example, a QLED device fabricated using an electrohydrodynamic (EHD) printing technique incorporated N,N'-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) as the HTL. This device, with a structure of ITO/ZnO/Red-QD/NPB/MoO₃/Al, demonstrated a maximum brightness of 8533 cd/m² at 9 volts and an external quantum efficiency (EQE) of 0.55%. samaterials.com The performance of NPB in such devices underscores its importance in enabling next-generation displays. Commercial data for NPB-containing devices further highlights its capability, with reports of high luminance and EQE in various color configurations. sigmaaldrich.comsigmaaldrich.com

Table 2: Performance of Optoelectronic Devices Employing this compound (NPB)
Device TypeColorMetricValueSource
QLEDRedMax. Luminance8533 cd/m² samaterials.com
QLEDRedMax. EQE0.55% samaterials.com
OLEDRedMax. Luminance24529 cd/m² sigmaaldrich.com
OLEDRedMax. EQE17% sigmaaldrich.com
OLEDYellowMax. Luminance106000 cd/m² sigmaaldrich.com
OLEDYellowMax. EQE17.5% sigmaaldrich.com
OLEDBlueMax. Luminance35677 cd/m² sigmaaldrich.com
OLEDBlueMax. EQE23.5% sigmaaldrich.com

Flexible Bioelectronics

The application of this compound in the specific field of flexible bioelectronics, such as implantable or wearable sensors, is not extensively documented in dedicated research studies found in the reviewed literature. However, its established role in flexible organic electronics, such as bendable OLED displays and printable solar cells, provides a foundation for its potential use. ossila.comyoutube.com

Flexible bioelectronic devices require materials that are not only electronically functional but also mechanically compliant with soft biological tissues. youtube.com The core components of these devices, including substrates, conductors, and encapsulation layers, are chosen to match the mechanical properties of the biological environment. Organic semiconductors like NPB are integral to the broader field of "plastic electronics" due to their processability on flexible substrates. youtube.com Its high glass transition temperature (Tg) of 95 °C contributes to the morphological stability of devices, a crucial factor for longevity and reliable performance, whether on a rigid or flexible platform. ossila.com While materials such as Parylene C, polyimides, and PDMS are common substrates for flexible bioelectronics, the active electronic layers often consist of organic materials like NPB that enable charge transport. Further research is needed to specifically explore and validate the direct use and biocompatibility of this compound in bio-interfacing applications.

Organic Field-Effect Transistors (OFETs)

This compound (NPB) and its derivatives are utilized as the active semiconductor layer in p-type Organic Field-Effect Transistors (OFETs). An OFET is a fundamental building block of organic electronic circuits, analogous to the silicon-based MOSFET. researchgate.net In a p-type OFET, the organic semiconductor transports positive charges (holes) in a channel between the source and drain electrodes, and the flow of this current is modulated by a voltage applied to the gate electrode. researchgate.net

The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material. Research comparing N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) with its spiro-linked counterparts has provided valuable insights. One study found that the field-effect mobility of charge carriers in thin films of NPB was slightly higher than that of the spiro-linked compounds. However, a significant drawback was observed: the transistor functionality of the NPB-based devices ceased after a few days due to the crystallization of the thin film when stored in ambient conditions. In contrast, the spiro-linked compounds, while having slightly lower mobility, exhibited far greater long-term stability, with their hole mobilities remaining largely unchanged for up to nine months.

This trade-off between higher initial mobility and lower morphological stability is a critical consideration in material design for OFETs. The tendency of NPB to crystallize can disrupt the charge transport pathways at the dielectric-semiconductor interface, leading to device failure. The rigid, non-planar structure of spiro-annulated compounds helps to suppress this crystallization, resulting in more robust and durable devices.

Table 3: Comparative Properties of NPB in OFETs
MaterialKey PropertyObservationImplication for OFETs
N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB)Field-Effect MobilitySlightly higher than spiro-linked counterparts.Potentially faster device operation initially.
N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB)Film StabilityFilm crystallizes after a few days in ambient atmosphere.Leads to rapid degradation of transistor performance.
Spiro-linked NPB DerivativesField-Effect MobilitySlightly lower than parent NPB compound.Slightly slower device operation.
Spiro-linked NPB DerivativesFilm StabilityAmorphous films are stable for extended periods (e.g., 9 months).Ensures long-term operational stability of the device.

Advanced Characterization Techniques for N,n Di 1 Naphthyl 4,4 Benzidine Films and Devices

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the electronic and structural properties of NPB films.

Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for investigating the absorption characteristics of NPB thin films. The absorption spectrum reveals the electronic transitions within the molecule. For NPB films, a strong absorption peak is typically observed in the UV region, corresponding to π → π* transitions within the aromatic system. researchgate.netresearchgate.net

The primary absorption maximum (λmax) for NPB thin films is found at approximately 339-340 nm. ossila.com The position and shape of this absorption band can be influenced by factors such as film thickness and intermolecular interactions. For instance, annealing NPB thin films at different temperatures can lead to changes in the absorption spectra, which can be correlated with alterations in the film's structure and morphology. researchgate.net The optical bandgap of NPB can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

Table 1: UV-Vis Absorption Characteristics of N,N'-Di(1-naphthyl)-4,4'-benzidine (NPB)

Parameter Value Reference
Absorption Maximum (λmax) in Thin Film ~339-340 nm ossila.com
Absorption Maximum (λmax) in THF solution 339 nm ossila.com
Origin of Absorption π → π* transitions researchgate.net

Photoluminescence (PL) spectroscopy is employed to study the light-emitting properties of NPB. When excited with UV light, NPB films exhibit fluorescence, typically in the blue region of the visible spectrum. The emission peak for pure NPB films is located at approximately 430-450 nm. ossila.comresearchgate.net

The PL spectrum can be influenced by the deposition conditions and subsequent treatments of the film. For example, the deposition rate can affect the intensity of the PL peak. researchgate.net Slower deposition rates have been observed to alter the photoluminescence characteristics, suggesting changes in the film's molecular arrangement and the formation of different emissive species. researchgate.net The PL spectrum of NPB often appears as a mirror image of its absorbance spectrum, which is a characteristic feature for many organic molecules. npsm-kps.org

Table 2: Photoluminescence (PL) Emission Properties of this compound (NPB)

Parameter Value Reference
Emission Maximum (λem) in Thin Film ~430-437 nm researchgate.net
Emission Maximum (λem) in THF solution 450 nm ossila.com
Emission Color Blue researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to confirm the chemical structure of NPB and to probe the vibrational modes of its constituent bonds. researchgate.net The FTIR spectrum displays a series of absorption bands, each corresponding to a specific molecular vibration, such as stretching or bending of bonds. tanta.edu.eg

For NPB, characteristic peaks can be assigned to the vibrations of the aromatic C-H bonds, C-N stretching, and the vibrations of the naphthalene (B1677914) and biphenyl (B1667301) groups. For example, the vibrations of the Nb-O stretching mode have been observed around 1507 cm⁻¹. researchgate.net By comparing the experimental FTIR spectrum with known databases or theoretical calculations, the molecular structure of the synthesized or deposited NPB can be unequivocally confirmed. nist.govresearchgate.net FTIR can also be used to detect impurities or degradation products within the film. researchgate.net

Morphological and Structural Analysis

X-ray diffraction (XRD) is a key technique for determining the crystalline nature of thin films. azonano.com The interaction of X-rays with the periodic arrangement of atoms in a crystalline material produces a unique diffraction pattern. yale.edu For organic thin films like NPB, XRD analysis can reveal whether the film is amorphous (lacking long-range order) or crystalline.

In many cases, thermally evaporated NPB films are found to be largely amorphous, which is often beneficial for OLED applications as it can lead to more uniform films and prevent issues related to grain boundaries. azonano.com However, under certain deposition conditions or with post-deposition annealing, some degree of crystallinity can be induced. The presence and orientation of crystalline domains can be identified by the appearance of sharp peaks in the XRD pattern. researchgate.netutah.edu

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of NPB thin films. researchgate.net A focused beam of electrons is scanned across the sample, and the resulting signals provide information about the surface features. SEM images can reveal details about the film's smoothness, uniformity, and the presence of any defects or irregularities.

Furthermore, SEM can be used to determine the grain size and shape in polycrystalline films. researchgate.netyoutube.com For NPB films, SEM analysis can show the evolution of the surface morphology with changes in deposition parameters or after thermal treatments. For example, annealing can lead to the formation of larger grains. researchgate.net Understanding the film morphology is critical as it directly influences the interfaces within a device and can affect charge injection and transport. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface morphology and roughness of thin films. In the context of NPB, AFM is crucial for evaluating the quality of the deposited hole transport layer (HTL). The surface roughness of the NPB film directly impacts the layers subsequently deposited upon it, such as the emissive layer. A smooth, uniform NPB surface is essential for preventing short circuits and ensuring uniform charge injection, which leads to homogenous luminance and improved device efficiency and lifetime.

The technique involves scanning a sharp tip, located at the end of a cantilever, over the sample surface. As the tip interacts with the surface, forces such as van der Waals forces, electrostatic forces, and capillary forces cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a photodiode detector measures this deflection, which is then used to create a three-dimensional topographic map of the surface.

Studies on restorative materials have demonstrated the capability of AFM to quantify surface roughness at the nanoscale. nih.gov For NPB films, researchers use AFM to measure the root-mean-square (RMS) roughness. A low RMS value indicates a smooth surface, which is desirable for creating sharp and well-defined interfaces in multilayer OLED devices. Factors such as deposition rate, substrate temperature, and post-deposition annealing can influence the morphology and roughness of the NPB film, and AFM is the primary tool for optimizing these parameters.

Neutron Reflectometry for Buried Interfaces

Neutron Reflectometry (NR) is a powerful, non-destructive technique for probing the structure of thin films and, most importantly, the interfaces buried within a multilayer structure. epj-conferences.org This is particularly advantageous for studying NPB in a complete OLED device, where its interface with the anode (like ITO) on one side and the emissive layer on the other is critical to performance. Unlike techniques that only probe the surface, NR can provide detailed information about interfacial width, layer thickness, and density profiles at a sub-nanometer resolution. epj-conferences.org

The method works by directing a collimated beam of neutrons at a flat sample surface at a grazing angle and measuring the intensity of the reflected neutrons. The way the neutrons reflect depends on the scattering length density (SLD) profile perpendicular to the surface. By creating contrast through isotopic substitution (e.g., replacing hydrogen with deuterium), specific layers or molecules can be highlighted. epj-conferences.org This allows for precise characterization of the NPB layer's integrity and its intermixing with adjacent layers, which can be a degradation pathway in OLEDs. While widely used in soft matter and biological systems, its application provides invaluable insight into the stability and structure of buried organic semiconductor interfaces within NPB-containing devices. epj-conferences.org

Electrical and Device Performance Characterization

The ultimate test of NPB's efficacy as a hole transport material comes from the performance of the final device. A suite of electrical and optical characterization techniques is employed to quantify device efficiency, stability, and operational characteristics.

The fundamental electrical and optical characteristics of an OLED are captured by Current Density-Voltage-Luminance (J-V-L) measurements. This involves simultaneously measuring the current density (J) flowing through the device and the light output (luminance, L) as a function of the applied voltage (V).

J-V Curve : This plot reveals key information about the charge injection and transport properties of the device. The turn-on voltage, defined as the voltage at which the device begins to emit a measurable amount of light (e.g., 1 cd/m²), is a critical parameter derived from this curve. A low turn-on voltage is desirable for high power efficiency. The curve also shows the current-carrying capacity of the device at different operating voltages.

L-V Curve : This plot shows how the brightness of the device changes with the applied voltage. A steep L-V curve indicates that a high luminance can be achieved at a relatively low operating voltage.

J-L Curve : This curve illustrates the relationship between the current density and the luminance, which is directly related to the device's efficiency.

These three measurements provide a comprehensive picture of the device's operational performance, heavily influenced by the hole-transporting properties of the NPB layer.

Table 1: Representative Performance Data for OLEDs

ParameterValue RangeUnitSignificance
Turn-On Voltage2.7 - 3.0VLower voltage for light emission is more efficient. sigmaaldrich.com
Max. Luminance10,000 - 106,000cd/m²Indicates the maximum brightness achievable. sigmaaldrich.com
Current Density< 100mA/cm²Typical operating current range for OLEDs. ossila.com

The External Quantum Efficiency (EQE) is a critical metric that defines the efficiency of an OLED. It is the ratio of the number of photons emitted from the device into the viewing direction to the number of electrons injected into the device. A high EQE signifies an efficient conversion of electrical energy into light.

EQE is typically measured using a calibrated photodiode in conjunction with an integrating sphere to capture all emitted light. The efficiency is often plotted against luminance or current density. A common issue in OLEDs is "efficiency roll-off," where the EQE decreases at high brightness levels. The performance of the NPB layer in balancing charge carriers (holes and electrons) within the emissive zone is crucial for achieving a high EQE and minimizing this roll-off. While NPB is a staple material, device engineering and the use of advanced host materials are key to pushing EQE values higher. researchgate.net Record efficiencies for some OLEDs have reached approximately 30%. researchgate.net Devices utilizing materials like NPB have demonstrated high efficiencies, with some configurations reaching EQEs of over 20%. sigmaaldrich.com

Table 2: Example EQE Data for High-Efficiency OLEDs

Device ColorMax. EQE (%)Reference
Red17.0 sigmaaldrich.com
Yellow17.5 sigmaaldrich.com
Blue23.5 sigmaaldrich.com
Perovskite LED25.6 springernature.com

Device stability and operational lifetime are paramount for the commercial viability of OLEDs. Lifetime is typically quantified by measuring the time it takes for the device's initial luminance to decrease to a certain percentage. ossila.com Common metrics include:

LT95 : The time it takes for the luminance to drop to 95% of its initial value. ossila.com

Half-life (LT50) : The time required for the luminance to decay to 50% of its initial value. ossila.com

The charge carrier mobility of a semiconductor is a measure of how quickly an electron or hole can move through the material under the influence of an electric field. For NPB, a hole transport material, the hole mobility is a key parameter that governs device performance.

The Time-of-Flight (ToF) technique is a common method for directly measuring charge carrier mobility. In a ToF experiment, a thin film of the material (e.g., NPB) is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers (holes in this case) near one of the electrodes. A bias voltage applied across the device causes these carriers to drift through the film to the opposite electrode. The time it takes for the carriers to traverse the film (the transit time) is measured from the resulting photocurrent transient. The mobility (µ) can then be calculated using the formula:

µ = d² / (V * t_T)

where d is the film thickness, V is the applied voltage, and t_T is the transit time. High hole mobility in NPB is essential for efficient charge transport, ensuring that holes can effectively travel from the anode to the emissive layer to recombine with electrons, leading to light emission.

Thermal Analysis (e.g., Differential Scanning Calorimetry for Glass Transition Temperature)

Thermal analysis of this compound, commonly known as NPB or NPD, is crucial for understanding its suitability and stability as a hole transport material (HTM) in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). Differential Scanning Calorimetry (DSC) is a primary technique used to investigate its thermal properties, particularly the glass transition temperature (Tg).

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or "rubbery" state. tainstruments.com As an amorphous material, NPB exhibits a glass transition rather than a distinct melting point. The Tg is a critical parameter because it determines the upper-temperature limit for the material's structural stability in a device. A high Tg is desirable as it contributes to the morphological stability of the thin films, preventing degradation and enhancing the operational lifetime and reliability of the device. ossila.com

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov When the sample undergoes a phase transition, such as the glass transition, the change in its heat capacity results in a step-like change in the heat flow signal, from which the Tg can be determined. tainstruments.commdpi.com

Research findings indicate that NPB possesses a high glass transition temperature, which is a key factor in its widespread use. ossila.com Studies using DSC have confirmed the high thermal stability of NPB in its glassy state. researchgate.netresearchgate.net The ratio of the glass transition temperature to the melting temperature (Tg/Tm) is an indicator of the stability of the amorphous phase. For NPB, this ratio is reported to be approximately 2/3, a value characteristic of materials with high molecular symmetry and good thermal stability in the amorphous state. researchgate.netresearchgate.net This inherent thermal stability is essential for the fabrication of OLEDs, which often involves thermal evaporation processes, and for ensuring the long-term morphological integrity of the device under operational heat. researchgate.nethep.com.cn

The table below summarizes key thermal properties of this compound reported in research literature.

PropertyValueSignificanceSource
Glass Transition Temperature (Tg) 95 °CEnhances morphological stability and device longevity. ossila.com
Melting Point (Tm) 279-283 °CIndicates the transition from solid to liquid phase. ossila.comsigmaaldrich.com
Tg/Tm Ratio ~ 2/3Suggests high thermal stability in the amorphous (glassy) state. researchgate.netresearchgate.net

Future Research Directions and Outlook for N,n Di 1 Naphthyl 4,4 Benzidine

Development of Next-Generation NPB Derivatives with Enhanced Functionality

The core structure of NPB offers a versatile platform for chemical modification to create next-generation materials with superior properties. Researchers are actively exploring the synthesis of new NPB derivatives to address existing limitations and unlock new functionalities.

Computational studies play a crucial role in this endeavor, allowing for the design and screening of novel molecular structures with desired electronic and physical properties before undertaking expensive and time-consuming synthesis. researchgate.net For instance, by substituting acceptor moieties in the core structure of related molecules, researchers have computationally designed new acceptor molecules with redshifted absorption spectra, smaller bandgaps, and improved light-harvesting efficiency. researchgate.net This approach can be applied to NPB to develop derivatives with tailored characteristics.

One key goal is to enhance the thermal stability and glass transition temperature (Tg) of NPB, which is already a notable feature at 95 °C, contributing to device longevity. ossila.com Further increasing the Tg through molecular engineering could lead to even more robust and durable devices. Another area of focus is tuning the energy levels (HOMO and LUMO) of NPB derivatives to achieve better energy level alignment with other materials in a device stack, thereby improving charge injection and transport efficiency. researchgate.net For example, computational design has led to the development of acceptor molecules that, when paired with a suitable donor, exhibit a higher open-circuit voltage (Voc) due to better energy level alignment. researchgate.net

The development of NPB derivatives also extends to improving their processability for different fabrication techniques. While vacuum thermal evaporation is a common deposition method for NPB, creating derivatives suitable for solution-based processing could lower manufacturing costs and enable the use of techniques like spin-coating and printing for large-area device fabrication. researchgate.net

Integration of NPB in Novel Device Architectures

The versatility of NPB allows for its integration into a variety of innovative device architectures beyond conventional OLEDs. Its excellent hole-transporting capabilities make it a valuable component in next-generation electronic and optoelectronic devices. ossila.com

Perovskite Solar Cells (PSCs): NPB is being investigated as a hole transport layer (HTL) in perovskite solar cells. researchgate.networldscientific.com Studies have shown that NPB can be an effective HTL, contributing to high power conversion efficiencies (PCE). researchgate.netresearchgate.net For instance, inverted PSCs using NPB as the HTL have achieved a PCE of 19.96% with a high open-circuit voltage (VOC) of 1.11 V. researchgate.net The use of NPB can lead to the formation of perovskite films with larger grain sizes and higher crystallinity, which in turn reduces recombination losses and improves the short-circuit current density (JSC). researchgate.net Furthermore, the hydrophobic nature of NPB can enhance the long-term stability of PSCs. researchgate.net Research in this area focuses on optimizing the NPB layer and its interfaces with the perovskite and the electrode to maximize device performance and stability. dntb.gov.ua

Organic Photovoltaics (OPVs): NPB has been utilized in organic photovoltaic devices, where its role as a hole transport material is crucial for efficient charge extraction. ossila.com Future research will likely explore the use of NPB and its derivatives in new OPV architectures, including non-fullerene acceptor-based devices, to further enhance their efficiency and operational lifetime.

Novel OLED Designs: In the realm of OLEDs, NPB is being incorporated into advanced device structures to improve performance. This includes its use in combination with other materials to form stacked hole transport layers, which can optimize charge injection and recombination within the emissive layer. researchgate.net For example, using NPB in conjunction with a self-assembled monolayer (SAM) as a combined HTL has been shown to significantly enhance OLED luminance and external quantum efficiency (EQE). mdpi.com Researchers are also exploring the use of NPB in near-infrared (NIR) OLEDs, where it serves as a critical hole-transporting and electron-blocking layer in complex device architectures. nih.gov

Device TypeRole of NPBKey Research Focus
Perovskite Solar Cells (PSCs)Hole Transport Layer (HTL)Optimizing layer thickness, interface engineering, improving stability
Organic Photovoltaics (OPVs)Hole Transport Layer (HTL)Integration with non-fullerene acceptors, enhancing charge extraction
Novel OLEDsHole Transport/Electron BlockingStacked HTLs, NIR-OLEDs, combination with SAMs

Advanced Theoretical Modeling for Predictive Material Design

Advanced theoretical modeling is becoming an indispensable tool for accelerating the discovery and development of new materials, including derivatives of NPB. arxiv.org Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into the structure-property relationships of organic semiconductors. researchgate.netnajah.edu

These computational tools allow researchers to:

Predict Electronic Properties: Calculate key parameters such as HOMO and LUMO energy levels, ionization potential, and electron affinity, which are crucial for designing materials with optimal energy level alignment in a device. researchgate.net

Simulate Molecular Conformations and Packing: Understand how molecules arrange themselves in thin films, which significantly impacts charge transport properties. researchgate.net

Model Charge Transport: Elucidate the mechanisms of charge hopping between molecules and predict charge mobilities.

Screen Candidate Molecules: Computationally evaluate a large number of potential derivatives to identify the most promising candidates for synthesis and experimental validation, saving significant time and resources. researchgate.net

Software packages like PAOFLOW are being developed to construct tight-binding Hamiltonians from first-principles calculations, enabling the prediction of a wide range of material properties that would otherwise require phenomenological models. arxiv.org The continuous improvement of these theoretical models and computational power will enable more accurate predictions and a more rational design of next-generation NPB derivatives with enhanced performance characteristics.

Exploration of NPB in Tandem and Multi-Junction Devices

Tandem and multi-junction device architectures offer a promising pathway to overcome the theoretical efficiency limits of single-junction devices, such as the Shockley-Queisser limit in solar cells. youtube.com In these devices, multiple cells with different bandgaps are stacked to absorb different portions of the solar spectrum more efficiently. youtube.comyoutube.com

NPB's properties make it a strong candidate for use in the interconnecting layers (ICLs) or as part of the charge generation layers in tandem OLEDs and solar cells. In tandem OLEDs, an ICL is needed to connect the individual emissive units in series. An efficient ICL must facilitate the generation and separation of charge carriers to inject holes into one unit and electrons into the next. A composite layer of C60 and NPB doped with MoO3 has been successfully used as an interconnection layer in tandem blue fluorescent OLEDs. ossila.com

In the context of tandem solar cells, particularly perovskite/silicon tandems, NPB can be employed as the HTL in the top perovskite sub-cell. youtube.com Its wide bandgap ensures transparency to lower-energy photons that need to be absorbed by the bottom silicon cell. youtube.com Research in this area focuses on designing and optimizing the entire tandem device stack, including the NPB layer and the interfaces between the sub-cells, to ensure efficient charge transport and minimize optical and electrical losses. The development of three-terminal (3T) tandem solar cells also presents new opportunities for integrating materials like NPB, requiring novel interconnection schemes to maximize the power output from each sub-cell. osti.gov

Addressing Scalability and Manufacturing Challenges for Commercialization

For NPB and its derivatives to move from laboratory-scale research to widespread commercial application, several scalability and manufacturing challenges must be addressed.

Synthesis and Purification: While the synthesis of NPB is established, developing cost-effective and scalable synthesis routes for both NPB and its new derivatives is crucial for commercial viability. researchgate.net Furthermore, achieving the high purity required for electronic applications (often >99.5%) through techniques like sublimation adds to the cost and complexity of manufacturing. ossila.comavantorsciences.com Research into more efficient and scalable purification methods is therefore essential.

Large-Area Deposition: The dominant deposition method for NPB in high-performance devices is vacuum thermal evaporation. While this technique provides high-quality, uniform thin films, it can be expensive and difficult to scale up for large-area applications like large-screen OLED displays or large-area solar panels. researchgate.net Developing solution-processable NPB derivatives would enable the use of lower-cost, high-throughput manufacturing techniques such as printing and coating. researchgate.net However, ensuring the quality and reproducibility of solution-processed films over large areas remains a significant challenge. nih.govconsensus.app

Process Integration and Reproducibility: Integrating NPB into complex device stacks requires precise control over film thickness, morphology, and interface properties. researchgate.net Ensuring batch-to-batch reproducibility is critical for commercial manufacturing to maintain consistent device performance and yield. researchgate.netnih.gov This requires robust quality control measures and a deep understanding of how process parameters affect material properties and device performance. nih.gov The transition from lab-scale fabrication to large-scale industrial production often presents unforeseen challenges in maintaining this level of control. australiansciencejournals.commdpi.com

ChallengeKey ConsiderationsPotential Solutions
Synthesis & Purification Cost-effective routes, high purity requirementsProcess optimization, development of new synthetic pathways, scalable purification techniques.
Large-Area Deposition Cost and scalability of vacuum depositionDevelopment of solution-processable derivatives, optimization of printing and coating techniques.
Process Integration Film quality, interface control, reproducibilityAdvanced process monitoring, robust quality control, understanding process-property relationships.

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N'-Di(1-naphthyl)-4,4'-benzidine for use in organic electronics?

Methodological Answer: The compound is synthesized via a palladium-catalyzed Ullmann coupling reaction between 4,4'-dibromobiphenyl and 1-naphthylamine, typically using a copper iodide catalyst in a high-boiling solvent (e.g., o-dichlorobenzene) at 180–200°C for 48 hours. Post-synthesis purification involves sequential Soxhlet extraction with methanol and chloroform to remove unreacted precursors, followed by sublimation under reduced pressure (10⁻³ Torr, 240–260°C) to achieve >99% purity. Purity is validated using HPLC with a C18 column and UV detection at 254 nm .

Q. Which characterization techniques are essential for verifying the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is required:

  • XRD : Confirms crystallinity with characteristic peaks at 2θ = 5.6° (d-spacing 15.8 Å) and 11.2° (7.9 Å), indicative of π-stacked molecular packing .
  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.3 ppm, with integration ratios matching the 32 aromatic protons in the structure .
  • DSC : Shows a sharp endothermic melting transition at 252–258°C (heating rate 10°C/min) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 436.55 (M⁺) with isotopic pattern matching C₃₂H₂₄N₂ .

Q. How does this compound function as a hole-transport layer (HTL) in OLED devices?

Methodological Answer: The material’s high hole mobility (10⁻⁴–10⁻³ cm²/V·s) arises from its quasiplanar structure, enabling on-top π-π stacking in amorphous films. In device architectures (e.g., ITO/NPB/Alq₃/LiF-Al), NPB thickness ≤40 nm optimizes hole injection into the emissive layer. Performance is evaluated using luminance-voltage curves (turn-on voltage <4 V) and external quantum efficiency (EQE) measurements. Comparative studies show NPB outperforms TPD due to reduced trap density .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported charge mobility values for this compound films?

Methodological Answer: Discrepancies in mobility (e.g., 10⁻⁴ vs. 10⁻³ cm²/V·s) often stem from film morphology variations. To address this:

  • Use atomic force microscopy (AFM) to quantify surface roughness (<1 nm RMS for optimal devices).
  • Compare time-of-flight (TOF) and space-charge-limited current (SCLC) measurements under identical deposition conditions (0.3–0.5 Å/s, substrate temperature 80°C).
  • Conduct temperature-dependent mobility analysis (100–300 K) to differentiate intrinsic vs. trap-assisted transport .

Q. How can researchers mitigate thermal degradation of this compound in high-temperature device operation?

Methodological Answer: Under prolonged operation (>80°C), NPB undergoes oxidative degradation at biphenyl linkages. Mitigation strategies include:

  • Accelerated aging tests : Expose films to 150°C in air/N₂ atmospheres; monitor using FTIR for C-N bond scission (loss of 1250 cm⁻¹ peak).
  • Dopant engineering : Incorporate 5 wt% 1-NaphDATA to stabilize HOMO levels (-5.4 eV), reducing activation energy for hole transport and operational Joule heating .
  • Encapsulation : Use atomic-layer-deposited Al₂O₃ barriers (thickness ≥50 nm) to block oxygen diffusion .

Q. What analytical approaches validate the absence of carcinogenic benzidine derivatives in synthesized this compound?

Methodological Answer: Despite structural differences, trace benzidine residues may form during synthesis. Detection protocols involve:

  • HPLC-MS/MS : Use a Zorbax Eclipse Plus C18 column with MRM transitions m/z 184→92 (benzidine) and m/z 436→297 (NPB). Limit of quantification (LOQ) ≤0.1 ppm.
  • Ames test : Assess mutagenicity in Salmonella typhimurium TA98 strain with metabolic activation (S9 fraction). NPB should show <2-fold revertant increase vs. negative control .

Contradiction Analysis and Advanced Method Design

Q. How should researchers address conflicting reports on the solubility of this compound in chlorinated solvents?

Methodological Answer: Reported solubility in chloroform ranges from 15–30 mg/mL. To resolve:

  • Standardize testing with degassed solvents (bubble N₂ for 30 min).
  • Use dynamic light scattering (DLS) to detect aggregates (>100 nm diameter) in saturated solutions.
  • Compare solubility via UV-Vis (λ = 340 nm) with calibration curves. Contradictions often arise from residual oligomers; gel permeation chromatography (GPC) can quantify oligomer content (<1% for high-purity batches) .

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Feasible Synthetic Routes

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N,N'-Di(1-naphthyl)-4,4'-benzidine
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N,N'-Di(1-naphthyl)-4,4'-benzidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.